molecular formula C49H75N9O11 B12107115 H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH

H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH

Cat. No.: B12107115
M. Wt: 966.2 g/mol
InChI Key: NBDRFCQNHCTWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH is a peptide sequence composed of nine amino acids: glycine, isoleucine, leucine, glycine, phenylalanine, valine, phenylalanine, threonine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (isoleucine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) are commonly used.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities, which can be useful for studying structure-activity relationships.

Scientific Research Applications

H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)

    H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2: (Tirzepatide)

Uniqueness

H-Gly-ile-leu-gly-phe-val-phe-thr-leu-OH: is unique due to its specific sequence and the resulting structural and functional properties. Unlike other peptides, it may exhibit distinct biological activities and interactions, making it valuable for targeted research and therapeutic applications.

Properties

Molecular Formula

C49H75N9O11

Molecular Weight

966.2 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C49H75N9O11/c1-10-30(8)41(56-38(60)25-50)47(66)53-34(21-27(2)3)43(62)51-26-39(61)52-35(23-32-17-13-11-14-18-32)44(63)57-40(29(6)7)46(65)54-36(24-33-19-15-12-16-20-33)45(64)58-42(31(9)59)48(67)55-37(49(68)69)22-28(4)5/h11-20,27-31,34-37,40-42,59H,10,21-26,50H2,1-9H3,(H,51,62)(H,52,61)(H,53,66)(H,54,65)(H,55,67)(H,56,60)(H,57,63)(H,58,64)(H,68,69)

InChI Key

NBDRFCQNHCTWII-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CN

Origin of Product

United States

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